[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13-5-4-11(9-15)12(8-13)10-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKATATZWFSVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484745-51-8 | |
| Record name | 1-{4-fluoro-2-[(piperidin-1-yl)methyl]phenyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate compound, 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The fluorine atom may also play a role in modulating the compound’s physicochemical properties and biological activity.
Comparison with Similar Compounds
[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine
[4-Fluoro-2-(propoxymethyl)phenyl]methanamine
- Structure : Features a propoxymethyl (-CH₂-O-CH₂CH₂CH₃) group instead of piperidinylmethyl.
- Molecular Weight: 197.25 g/mol (C₁₁H₁₆FNO) .
- Propoxy groups may enhance metabolic susceptibility via oxidative pathways compared to the stable piperidine ring.
[3-(Piperidin-1-ylmethyl)phenyl]methanamine
{1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanamine
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine
- Structure : Incorporates a phenylpiperazine moiety.
- Molecular Weight : 267.37 g/mol (C₁₇H₂₁N₃) .
- Higher molecular weight may reduce blood-brain barrier permeability compared to the target compound.
Comparative Analysis Table
Biological Activity
[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine, a compound with the molecular formula C13H19FN2, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including interactions with various biological targets, synthesis methods, and relevant case studies.
The compound is synthesized through a multi-step process involving 4-fluorobenzaldehyde and piperidine. The synthesis includes the formation of an intermediate followed by reduction using sodium borohydride. This synthetic route is scalable for industrial applications, ensuring high purity and yield.
Synthetic Route Overview
- Starting Materials : 4-fluorobenzaldehyde and piperidine.
- Intermediate Formation : Reaction of 4-fluorobenzaldehyde with piperidine to produce 4-fluoro-2-(piperidin-1-ylmethyl)benzaldehyde.
- Reduction : Use of sodium borohydride to yield the final product.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Its structural features allow it to bind selectively to specific biological targets, influencing several physiological processes.
Pharmacological Studies
Recent studies have indicated that this compound exhibits significant activity against various pathogens, including bacteria and fungi. The following table summarizes its antibacterial and antifungal properties:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 0.0039 - 0.025 mg/mL |
| Escherichia coli | Active | 0.0039 - 0.025 mg/mL |
| Candida albicans | Moderate | Not specified |
| Mycobacterium tuberculosis | Modest activity | 21 µM |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against a range of bacterial strains, demonstrating complete bacterial death within a specified time frame for both S. aureus and E. coli .
- Cytotoxicity Testing : In vitro tests showed that derivatives of this compound could induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The presence of the piperidin-1-ylmethyl group significantly influences the compound's binding affinity and selectivity compared to similar compounds lacking this moiety. For example, derivatives with alternative amine groups showed reduced activity, highlighting the importance of structural components in determining biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
